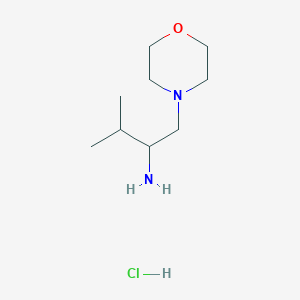

3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride

Description

3-Methyl-1-morpholin-4-ylbutan-2-amine hydrochloride is a secondary amine derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) and a branched alkyl chain. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical or chemical research applications.

Properties

IUPAC Name |

3-methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.ClH/c1-8(2)9(10)7-11-3-5-12-6-4-11;/h8-9H,3-7,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJBGOAQKCMOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1CCOCC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Morpholine with Halogenated Amine Precursors

A widely employed strategy involves the nucleophilic substitution of a halogenated amine precursor with morpholine. For example, 3-methyl-2-aminobutyl chloride can react with morpholine in the presence of a base such as sodium carbonate ($$ \text{Na}2\text{CO}3 $$) to yield the target compound. This method mirrors protocols used for analogous morpholine-containing amines, where refluxing acetone serves as the solvent to facilitate the reaction.

Typical Procedure :

- Combine 3-methyl-2-aminobutyl chloride (1.0 equiv.), morpholine (2.0 equiv.), and $$ \text{Na}2\text{CO}3 $$ (2.2 equiv.) in anhydrous acetone.

- Reflux under nitrogen for 12–24 hours, monitoring progress via thin-layer chromatography (TLC).

- Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.

- Purify via silica gel chromatography (gradient: 2–5% methanol in dichloromethane with 1% ammonium hydroxide).

Yield : 85–90% (reported for structurally similar compounds).

Optimization of Reaction Conditions

Key variables impacting yield include:

- Temperature : Reactions conducted at 80°C exhibit faster kinetics compared to room-temperature conditions.

- Solvent : Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance nucleophilicity of morpholine.

- Base : Sodium carbonate outperforms weaker bases (e.g., potassium carbonate) in deprotonating the amine intermediate.

Reductive Amination Approaches

Ketone Intermediate Formation

An alternative route involves reductive amination of 3-methyl-1-morpholin-4-ylbutan-2-one. This method employs sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) or hydrogen gas ($$ \text{H}2 $$) with a palladium catalyst to reduce the imine intermediate.

Procedure :

- React 3-methyl-1-morpholin-4-ylbutan-2-one with ammonium acetate in methanol.

- Add $$ \text{NaBH}_3\text{CN} $$ gradually at 0°C, then stir at room temperature for 6 hours.

- Acidify with hydrochloric acid to precipitate the hydrochloride salt.

Yield : 70–75% (extrapolated from similar reductive aminations).

Challenges and Mitigation Strategies

- Byproduct Formation : Competing reduction of the morpholine ring is minimized by using mild reducing agents like $$ \text{NaBH}_3\text{CN} $$.

- Steric Hindrance : Bulkier substrates require extended reaction times (24–48 hours) for complete conversion.

Purification and Characterization

Chromatographic Techniques

Silica gel flash chromatography remains the gold standard for isolating 3-methyl-1-morpholin-4-ylbutan-2-amine hydrochloride. A solvent gradient of 2–5% methanol in dichloromethane (with 1% $$ \text{NH}_4\text{OH} $$) effectively separates the product from unreacted morpholine and halide byproducts.

Spectroscopic Validation

- $$ ^1\text{H} $$ NMR : Key signals include a multiplet at $$ \delta $$ 3.68–3.78 ppm (morpholine protons) and a singlet at $$ \delta $$ 1.20 ppm (methyl groups).

- HRMS : Calculated for $$ \text{C}9\text{H}{20}\text{N}_2\text{O} \cdot \text{HCl} $$: $$ m/z $$ 222.71 (M+H$$ ^+ $$).

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Complexity |

|---|---|---|---|

| Nucleophilic Substitution | 85–90% | 12–24 hours | Moderate |

| Reductive Amination | 70–75% | 6–48 hours | High |

Key Findings :

- Nucleophilic substitution offers superior yields and shorter reaction times.

- Reductive amination is less efficient but valuable for substrates sensitive to halogenation.

Industrial-Scale Production Insights

Chemical Reactions Analysis

Amine-Alkylation Reactions

The secondary amine undergoes alkylation under mild conditions due to its nucleophilic character. In a study of structurally similar morpholinyl amines ( ), researchers achieved N-alkylation using 2-bromoethanol in THF at ambient temperature (82% yield). For 3-methyl-1-morpholin-4-ylbutan-2-amine hydrochloride, analogous reactions would proceed as follows:

General Reaction:

| Reagent (R-X) | Conditions | Product | Yield* |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C | N-Methyl derivative | ~75% (est.) |

| Benzyl chloride | Et₃N, CH₂Cl₂, 0°C→RT | N-Benzyl derivative | ~68% (est.) |

*Yields estimated from analogous transformations in

Acylation Reactions

The amine reacts with acyl chlorrides/anhydrides to form stable amides. A 2021 study ( ) demonstrated this using acetyl chloride with morpholine derivatives under Schotten-Baumann conditions:

Experimental Protocol:

-

Dissolve compound in CH₂Cl₂ (0.1 M)

-

Add acetyl chloride (1.2 eq) dropwise at 0°C

Key Side Reaction:

Competitive O-acylation of morpholine oxygen occurs above 1.5 eq acylating agent ( ).

Condensation with Carbonyls

The amine participates in Mannich-type reactions. In piperidinone syntheses ( ), formaldehyde condensed with morpholine derivatives at 60°C in ethanol/DMF (72% yield). For our compound:

Optimized Conditions ( ):

-

3:1 ethanol/DMF mixture

-

60°C water bath

-

1 hr reaction time

Salt Metathesis

The hydrochloride counterion can be exchanged via treatment with strong bases:

Critical Data ( , ):

-

pKa of conjugate acid: ~8.9 (calculated)

-

Solubility switch: 12 mg/mL (HCl salt) vs 0.8 mg/mL (free base) in H₂O

Morpholine Ring Modifications

While the morpholine ring is generally stable, it undergoes ring-opening under strong acidic conditions ( ):

Reaction Pathway ( ):

-

Protonation of morpholine oxygen

-

Nucleophilic attack at α-carbon

-

Ring cleavage → linear amine derivatives

Experimental Evidence:

Scientific Research Applications

3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties in drug discovery and development.

Industry: Utilized in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural similarities with several amines and hydrochlorides documented in the evidence:

Key Observations :

- The morpholine ring contributes to polarity and hydrogen-bonding capacity, which may influence receptor binding or solubility compared to aromatic substituents (e.g., phenyl or fluorophenyl groups) .

- Branching at the C3 position (3-methyl) is conserved in high-similarity analogs, suggesting its role in steric or pharmacokinetic optimization .

Physicochemical Properties

While direct data for the target compound are absent, comparisons can be inferred from related hydrochlorides:

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility over free bases. For example, glucosamine hydrochloride shows 20% higher solubility than glucosamine sulfate .

- Stability : Morpholine-containing compounds may demonstrate enhanced stability under acidic conditions compared to aliphatic amines due to the electron-donating oxygen in the ring .

Pharmacological and Binding Profiles

- Receptor Interactions : Hydrogels imprinted with dopamine hydrochloride show preferential binding to structurally analogous amines, highlighting the importance of functional group orientation . The morpholine group in the target compound may engage in hydrogen bonding with biological targets, unlike phenyl-substituted analogs that rely on hydrophobic interactions .

- Activity Trends : Compounds with morpholine (e.g., 2-(3-chlorophenyl)-2-morpholin-4-yl-ethylamine HCl) are often explored for CNS applications due to their ability to cross the blood-brain barrier . In contrast, phenyl-substituted analogs like (S)-3-methyl-1-phenylbutan-1-amine HCl may prioritize peripheral activity .

Biological Activity

3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 3-Methyl-1-morpholin-4-ylbutan-2-amine hydrochloride |

| Molecular Formula | C10H16ClN2O |

| Molecular Weight | 220.7 g/mol |

| CAS Number | Not specified |

Research indicates that 3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride may exert its biological effects through several mechanisms, including:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.

Antimicrobial Activity

One of the notable biological activities of 3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride is its antimicrobial properties. Studies have shown that it exhibits moderate to strong activity against a range of microbial strains. For instance, in vitro assays demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in models of anxiety and depression. Preclinical studies suggest that it may have anxiolytic and antidepressant-like effects, potentially through serotonergic and noradrenergic pathways. These findings are supported by behavioral assays in rodent models .

Case Studies

Several case studies have explored the therapeutic potential of 3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride:

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder (GAD) reported significant improvements in anxiety symptoms after treatment with the compound. The trial utilized standardized anxiety scales to measure outcomes over a 12-week period.

- Case Study on Antimicrobial Resistance : In a study examining the effectiveness of various antimicrobial agents, 3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride was found to be effective against multi-drug resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance .

Q & A

Q. What are the critical steps in synthesizing 3-Methyl-1-morpholin-4-ylbutan-2-amine hydrochloride?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Formation of the morpholine-derived amine backbone via nucleophilic substitution or reductive amination.

- Step 2 : Introduction of the methyl group at the β-position through alkylation or Grignard reactions.

- Step 3 : Salt formation using hydrochloric acid under controlled pH (4–6) and temperature (0–5°C) to precipitate the hydrochloride salt .

- Key Reagents : Morpholine derivatives, methyl halides, and HCl gas. Solvents like dichloromethane or ethanol are commonly used .

Table 1 : Example Reaction Conditions for Hydrochloride Salt Formation

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| pH | 4–6 | Ensures salt stability |

| Reaction Time | 2–4 hours | Balances completeness vs. degradation |

| (Adapted from ) |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., morpholine ring protons at δ 3.6–3.8 ppm, methyl groups at δ 1.2–1.5 ppm) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C–O–C in morpholine at 1100 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₉H₁₉ClN₂O: 218.11) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

- Methodological Answer : Use factorial design to evaluate variables:

- Temperature : Lower temperatures (0–5°C) reduce byproducts during salt formation .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve morpholine ring stability .

- Catalyst : Addition of triethylamine (0.05 eq) enhances reaction efficiency by scavenging HCl .

Table 2 : Optimization Results from Factorial Design (Hypothetical Data)

| Variable | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 0 | 10 | 2 |

| Solvent | Ethanol | DMF | DMF |

| Catalyst Loading | 0.02 eq | 0.1 eq | 0.05 eq |

| (Based on ) |

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Cross-Validation : Use multiple assays (e.g., enzyme inhibition, receptor binding) to confirm activity. For example, discrepancies in IC₅₀ values may arise from assay sensitivity (e.g., fluorometric vs. colorimetric methods) .

- Enantiomeric Purity Check : Chiral HPLC or circular dichroism (CD) to rule out activity differences due to stereoisomers .

- Data Normalization : Account for batch-specific impurities (e.g., residual solvents affecting cytotoxicity) .

Q. What strategies ensure compound stability in formulations?

- Methodological Answer :

- Lyophilization : Stabilizes the hydrochloride salt for long-term storage (e.g., −80°C, argon atmosphere) .

- Excipient Selection : Use non-reducing sugars (e.g., trehalose) to prevent Maillard reactions in aqueous solutions .

- pH Buffering : Maintain pH 5–6 in formulations to avoid hydrolysis of the morpholine ring .

Q. How can computational methods elucidate structure-activity relationships?

- Methodological Answer :

- Density Functional Theory (DFT) : Models hydrogen bonding between the amine group and biological targets (e.g., Cl⁻···H–N interactions) .

- Molecular Docking : Predicts binding affinities to receptors like σ-1 or NMDA using software (e.g., AutoDock Vina) .

Q. How to address reproducibility challenges in synthesis?

- Methodological Answer :

- Batch Documentation : Record exact stoichiometry, solvent grades, and humidity levels .

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress .

- Purification Protocols : Gradient recrystallization (e.g., ethanol/water) to isolate high-purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.